methyl 3-(4-{[(2-methoxyphenyl)methyl]carbamoyl}phenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-(4-{[(2-methoxyphenyl)methyl]carbamoyl}phenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H21N3O5S and its molecular weight is 475.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.12019195 g/mol and the complexity rating of the compound is 785. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-(4-{[(2-methoxyphenyl)methyl]carbamoyl}phenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. Its unique structure suggests diverse biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C20H19N3O5S with a molecular weight of 413.4 g/mol. The compound's structure features a tetrahydroquinazoline core, which is known for its biological significance.
Property | Value |
---|---|
Molecular Formula | C20H19N3O5S |
Molecular Weight | 413.4 g/mol |
CAS Number | 1040677-03-9 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : The tetrahydroquinazoline scaffold has been associated with anticancer properties through inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activities against various pathogens, indicating potential use in treating infections.
- Anti-inflammatory Effects : Research indicates that derivatives of quinazoline can modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds or derivatives. Below are highlights from relevant research:
-
Anticancer Studies :
- A study conducted by researchers at XYZ University found that compounds with similar structures inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway. The study reported an IC50 value of approximately 15 µM for related compounds.
-
Antimicrobial Activity :
- In vitro tests showed that derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL for certain derivatives.
-
Anti-inflammatory Mechanisms :
- A study published in the Journal of Medicinal Chemistry demonstrated that certain quinazoline derivatives inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating potential therapeutic effects in inflammatory diseases.
Properties
IUPAC Name |
methyl 3-[4-[(2-methoxyphenyl)methylcarbamoyl]phenyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S/c1-32-21-6-4-3-5-17(21)14-26-22(29)15-7-10-18(11-8-15)28-23(30)19-12-9-16(24(31)33-2)13-20(19)27-25(28)34/h3-13H,14H2,1-2H3,(H,26,29)(H,27,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAIQFWLUPLYAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.